4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole is a synthetic organic compound notable for its oxazole ring structure and various functional groups. This compound, identified by the CAS number 20503-79-1, has garnered attention in scientific research due to its potential applications in medicinal chemistry and materials science. The compound features a molecular formula of C19H20N2O2 and a molecular weight of 308.37 g/mol .
The compound is synthesized through various chemical reactions involving oxazole derivatives, particularly utilizing methods that involve acylation and cyclization reactions . Research into its synthesis and application has been documented in scientific literature, highlighting its relevance in pharmacological studies and material development.
4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole belongs to the class of oxazole derivatives, which are five-membered heterocycles containing one nitrogen atom and one oxygen atom. This compound is further classified as an amino alcohol due to the presence of the hydroxyethyl group attached to the nitrogen atom.
The synthesis of 4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole can be achieved through several established methods:
The synthesis typically requires specific reaction conditions, including temperature control and the use of catalysts such as aluminum trichloride or phosphoric acid to facilitate cyclization reactions. The reaction environment may also include dipolar aprotic solvents like dimethylformamide to enhance yields .
The molecular structure of 4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole features:
Key structural data include:
The chemical reactivity of 4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole can be explored through various types of reactions:
These reactions often require specific catalysts, solvents, and temperature conditions to optimize yield and selectivity.
The mechanism by which 4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole exerts its effects, particularly in biological contexts, may involve:
Research indicates that compounds with similar structures have shown activity against various biological targets, suggesting potential therapeutic applications .
The physical properties include:
Chemical properties encompass reactivity with acids and bases due to the presence of functional groups like amines and hydroxyls. The predicted pKa value indicates that it is a weak base, which influences its behavior in biological systems.
4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole has potential applications in:
Table 1: Clinically Approved Oxazole-Based Therapeutics
Compound Name | Therapeutic Class | Key Structural Features | Primary Indication |
---|---|---|---|
Linezolid | Antibacterial | 5-Acetamidomethyl-3-aryl oxazolidinone | Multidrug-resistant infections |
Oxaprozin | Anti-inflammatory | 4,5-Diphenyl-2-oxazolepropanoic acid | Rheumatoid arthritis |
Raltegravir | Antiviral | N-Alkyl oxazolobenzoxazinone | HIV infection |
Aleglitazar | Antidiabetic | 2-(4-Phenoxy)-5-ethyl oxazole | Type 2 diabetes |
Ditazole | Antiplatelet | Bis(4,5-diphenyloxazol-2-yl)disulfide | Thrombosis prevention |
The integration of oxazole nuclei into bioactive molecules spans over seven decades, evolving from serendipitous discoveries to rational design strategies. Early developments focused on natural product isolation, exemplified by aminothiazole-oxazole peptides exhibiting antimicrobial properties. The 1960s marked a pivotal shift with the deliberate incorporation of oxazole rings into synthetic molecules to enhance metabolic stability and target affinity. Notably, Ditazole (antiplatelet) and Oxacillin (β-lactam antibiotic) established foundational proof-of-concept for oxazole-based drug efficacy. The 1990s-2000s witnessed accelerated development, yielding blockbuster drugs including Linezolid (2000), the first oxazolidinone antibiotic combating Gram-positive resistant pathogens, and Raltegravir (2007), an HIV integrase inhibitor featuring a critical benzoxazole moiety [4] [7] [10].
Synthetic methodologies have paralleled this therapeutic evolution. Classical routes like the Robinson-Gabriel synthesis (dehydration of 2-acylaminoketones) and Fischer oxazole synthesis (from cyanohydrins and aldehydes) provided initial access [3] [10]. Contemporary innovations, particularly transition metal-catalyzed cyclizations and green chemistry approaches (e.g., tris(pentafluorophenyl)borane-catalyzed reactions between nitriles and α-diazo carbonyls), now enable efficient construction of complex, polyfunctional oxazoles under mild conditions, expanding accessible chemical space for drug discovery [10].
The 4,5-diphenyloxazole motif represents a strategically optimized framework within oxazole chemistry. Its significance arises from synergistic electronic and steric effects:
Table 2: Synthetic Routes to 4,5-Disubstituted Oxazoles Relevant to Target Compound Synthesis
Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range |
---|---|---|---|---|
Robinson-Gabriel Cyclization | 2-Acylaminoketone, Dehydrating agent (P₂O₅, POCl₃) | Broad substrate scope, simplicity | Harsh conditions, moderate yields | 40-65% |
Fischer Oxazole Synthesis | Cyanohydrin, Aldehyde, HCl | Access to 2,5-disubstituted derivatives | Limited to aromatic aldehydes | 60-80% |
Van Leusen Reaction | TosMIC, Aldehyde/Ketone, Base | Mild conditions, high functional group tolerance | Requires specialized reagent | 50-90% |
Acyloin Ester Cyclization* | Nonsymmetrical acyloin ester, NH₄OAc/AcOH, 115°C | Direct route to 2,4,5-trisubstituted oxazoles | Sensitive to steric hindrance | 45-95% |
Lewis Acid Catalysis | α-Diazo carbonyl, Nitrile, [B(C₆F₅)₃] or Rh(II) | Tunable substitution, mild conditions | Catalyst cost, sensitivity to moisture | 70-92% |
*Primary route for 4,5-diphenyl-2-aminooxazoles like target compound [2] [10].
For the target compound 4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole, the diphenyl framework is synthesized via cyclization of nonsymmetrical acyloin esters under optimized conditions (ammonium acetate in acetic acid at 115°C). This method, while sensitive to ortho-substitution steric effects, efficiently delivers the 4-phenyl-5-alkyl/aryl oxazole core critical for subsequent functionalization at C2 [2].
The 2-(N-ethyl-N-(2-hydroxyethyl)amino) side chain confers multifaceted pharmacodynamic and pharmacokinetic advantages, transforming the planar diphenyloxazole core into a biologically engageable pharmacophore:
Table 3: Key Physicochemical Properties of 4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole
Property | Value/Description | Significance |
---|---|---|
Molecular Formula | C₁₉H₂₀N₂O₂ | Confirms elemental composition |
Molecular Weight | 308.38 g/mol | Optimal for drug-likeness (typically <500 Da) |
Key Functional Groups | 4,5-Diphenyloxazole, Tertiary amine, Primary alcohol | Defines reactivity & interactions |
Calculated logP (cLogP) | ~2.8 (estimated) | Balances membrane permeability & solubility |
Hydrogen Bond Donors | 1 (OH group) | Enhances target binding & aqueous solubility |
Hydrogen Bond Acceptors | 3 (Oxazole N, O; Tertiary amine) | Facilitates interactions with polar targets |
Rotatable Bonds | 5 | Influences conformational flexibility |
Synthetic Accessibility | Moderate (Requires multistep synthesis) | Impacts scalability for preclinical development |
Synthetic access to this moiety typically involves nucleophilic displacement of a 2-chloromethyloxazole intermediate (e.g., 2-chloromethyl-4,5-diphenyloxazole) with N-ethylaminoethanol under mild conditions. Alternatively, direct cyclization of pre-formed azidoacetyl esters of nonsymmetrical acyloins followed by reduction provides an orthogonal route, albeit with sensitivity to azide stability under cyclization conditions [2]. The incorporation of this side chain has demonstrated marked improvements in biofilm inhibition efficacy against periodontal pathogens compared to unsubstituted analogues, highlighting its critical role in biological activity [2].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7